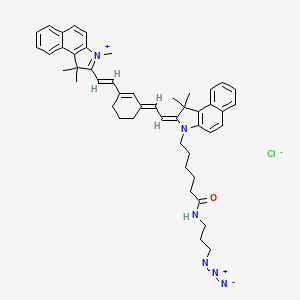
Cyanine7.5 azide (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine7.5 azide (chloride) is a derivative of the near-infrared fluorescent dye Cyanine7.5. This compound is characterized by its azide functional group, which makes it highly reactive in click chemistry applications. Cyanine7.5 azide (chloride) is widely used in biolabeling and cell imaging due to its excellent photophysical properties, including long-wave infrared fluorescence, high molar extinction coefficient, and low background fluorescence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyanine7.5 azide (chloride) typically involves the introduction of an azide group to the Cyanine7.5 dye. This can be achieved through a series of organic reactions, including nucleophilic substitution and azidation. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of Cyanine7.5 azide (chloride) follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cyanine7.5 azide (chloride) primarily undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide group of Cyanine7.5 azide (chloride) and an alkyne-containing molecule .
Common Reagents and Conditions:
Reagents: Copper(I) iodide, sodium ascorbate, alkyne-containing molecules.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Major Products: The major product of the click chemistry reaction involving Cyanine7.5 azide (chloride) is a triazole-linked conjugate, which can be used for various biolabeling applications .
Aplicaciones Científicas De Investigación
Cyanine7.5 azide (chloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in the labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging and tracking within biological systems.
Medicine: Utilized in diagnostic imaging, particularly in near-infrared fluorescence imaging for tumor detection and monitoring.
Industry: Applied in the development of advanced materials and devices, including energy-harvesting devices and optical sensors .
Mecanismo De Acción
The mechanism of action of Cyanine7.5 azide (chloride) involves its ability to form covalent bonds with alkyne-containing molecules through click chemistry. This reaction is highly specific and efficient, allowing for the precise labeling of target biomolecules. The near-infrared fluorescence of Cyanine7.5 enables deep tissue imaging with minimal background interference, making it ideal for in vivo applications .
Comparación Con Compuestos Similares
Cyanine7 azide: Another near-infrared fluorescent dye with similar click chemistry reactivity but slightly different photophysical properties.
Cyanine5.5 azide: A related compound with shorter wavelength fluorescence, used for different imaging applications.
Indocyanine green (ICG): A clinically approved near-infrared dye with similar applications but different chemical structure and properties.
Uniqueness: Cyanine7.5 azide (chloride) stands out due to its superior photostability, high molar extinction coefficient, and low background fluorescence. These properties make it particularly suitable for long-term imaging and tracking studies in complex biological environments .
Propiedades
Fórmula molecular |
C48H55ClN6O |
|---|---|
Peso molecular |
767.4 g/mol |
Nombre IUPAC |
N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C48H54N6O.ClH/c1-47(2)42(53(5)40-26-24-36-17-8-10-19-38(36)45(40)47)28-22-34-15-13-16-35(33-34)23-29-43-48(3,4)46-39-20-11-9-18-37(39)25-27-41(46)54(43)32-12-6-7-21-44(55)50-30-14-31-51-52-49;/h8-11,17-20,22-29,33H,6-7,12-16,21,30-32H2,1-5H3;1H |
Clave InChI |
FPZSVKZEBJWZOE-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl-[3-(dimethylamino)propyl]amino]ethanesulfonic acid](/img/structure/B12374784.png)
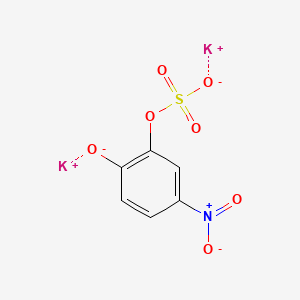
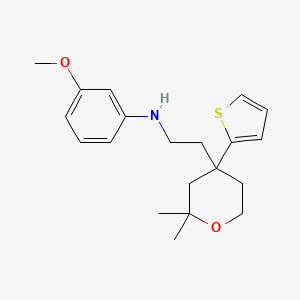
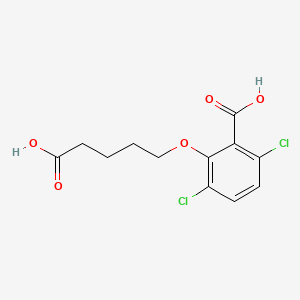
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)
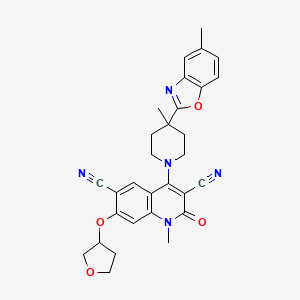
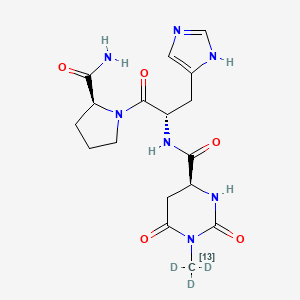
![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)
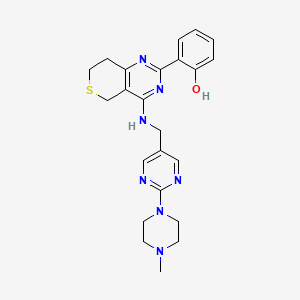
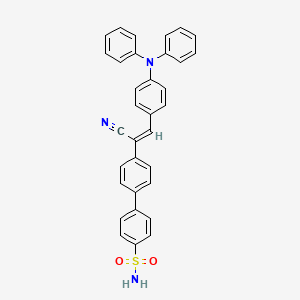
![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
